(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-27(25,15-13-17-6-2-1-3-7-17)23-14-12-19(16-23)26-21-11-10-18-8-4-5-9-20(18)22-21/h1-11,13,15,19H,12,14,16H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHJGUXFCKPET-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a novel compound with significant potential in medicinal chemistry. Its molecular formula is C21H20N2O3S, and it possesses a molecular weight of 380.46 g/mol. This compound features a quinoline core linked to a pyrrolidine ring, which contributes to its biological activity. Research indicates that compounds with similar structural characteristics often exhibit diverse pharmacological effects, including antibacterial, anticancer, and antiviral activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, a series of substituted quinoline compounds demonstrated impressive activity against various bacterial strains. In particular, derivatives containing the quinoline nucleus exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, outperforming standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Quinoline Derivative A | 4 | Staphylococcus aureus |
| Quinoline Derivative B | 8 | Escherichia coli |
| Ciprofloxacin | 0.125-0.5 | Various |
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A study on related compounds indicated that certain derivatives could inhibit the growth of cancer cell lines while exhibiting low cytotoxicity towards non-cancerous cells. For example, one derivative showed no toxicity at concentrations up to 200 µM while effectively reducing tumor cell viability .
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored in the context of viral infections such as dengue and COVID-19. In vitro studies demonstrated that some quinoline derivatives could significantly inhibit viral replication at early stages of the viral lifecycle. For instance, one derivative exhibited an IC50 value of 3.03 µM against dengue virus serotype 2 .
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that these compounds may act through multiple pathways:
- Inhibition of Enzyme Activity : Many quinoline derivatives are known to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Disruption of Cellular Processes : Some compounds may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial activity of a series of quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can significantly influence efficacy .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, researchers synthesized several quinoline derivatives and tested their efficacy against the dengue virus. The findings revealed that certain modifications increased selectivity indices (SI), indicating a favorable therapeutic window for further development .
Scientific Research Applications
Research indicates that compounds similar to (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit diverse pharmacological effects. These include:
- Antimicrobial Activity
- Anticancer Activity
- Antiviral Activity
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentrations (MICs)
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Quinoline Derivative A | 4 | Staphylococcus aureus |
| Quinoline Derivative B | 8 | Escherichia coli |
| Ciprofloxacin | 0.125 - 0.5 | Various |
Recent studies have highlighted that modifications to the quinoline structure can enhance antibacterial efficacy, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds with similar structures have demonstrated the ability to inhibit the growth of cancer cell lines while maintaining low toxicity towards normal cells.
Case Study: Anticancer Effects
A study reported that specific quinoline derivatives could effectively reduce tumor cell viability without significant cytotoxicity at concentrations up to 200 µM. This suggests a promising therapeutic window for further development.
Antiviral Activity
The antiviral properties of quinoline derivatives have been explored in relation to various viral infections, including dengue and COVID-19.
In Vitro Efficacy
In vitro studies have shown that certain derivatives can inhibit viral replication significantly during early stages of the viral lifecycle. For instance, one derivative exhibited an IC50 value of 3.03 µM against dengue virus serotype 2.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of E-2-Styrylquinolines
Key Observations:
Structural Differentiation: The target compound’s styrylsulfonyl-pyrrolidinyl ether substituent distinguishes it from simpler styryl or alkyl-substituted derivatives. The sulfonyl group increases electrophilicity, which may enhance interactions with enzymatic targets (e.g., HIV-1 integrase) . Comparatively, E-2-(N-Benzylaminostyryl)quinoline lacks sulfonation but incorporates a benzylamine group, favoring hydrogen-bond interactions relevant to antiallergic effects .
Synthetic Pathways :
- The target compound’s synthesis aligns with advanced sulfonamide coupling strategies , whereas simpler derivatives often use aldehydes or amines. This difference impacts scalability and purity.
In contrast, 4-methylstyryl derivatives exhibit higher affinity for leukotriene receptors due to hydrophobic interactions .
Physicochemical Properties: The pyrrolidine and sulfonyl groups in the target compound likely improve aqueous solubility compared to non-polar styryl analogs, facilitating pharmacokinetic optimization.
Research Implications and Limitations
Current evidence highlights the structural and functional diversity within the E-2-styrylquinoline family. However, direct biological data for this compound remain scarce, as most studies focus on simpler derivatives . Future research should prioritize:
- Target-specific assays (e.g., HIV-1 integrase inhibition kinetics).
- Comparative solubility and stability studies to validate physicochemical predictions.
- Exploration of structure-activity relationships (SAR) for sulfonamide-containing quinolines.
Q & A
Q. What are the common synthetic routes for (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)quinoline?
Methodological Answer: The synthesis typically involves coupling a styrylsulfonyl-pyrrolidine intermediate with a quinoline backbone. Key steps include:
- Ether linkage formation : Reacting a pyrrolidin-3-ol derivative with a halogenated quinoline (e.g., 4-chloroquinoline) under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to establish the ether bond .
- Sulfonylation : Introducing the styrylsulfonyl group via nucleophilic substitution using styrylsulfonyl chloride in the presence of a base like triethylamine .
- Stereochemical control : Ensuring the (E)-configuration of the styryl group through reaction conditions (e.g., controlled temperature, inert atmosphere) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm the quinoline ring protons (aromatic region: δ 7.5–8.5 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm for oxy-pyrrolidine). The styryl group’s trans configuration is indicated by coupling constants (J ≈ 16 Hz for vinyl protons) .
- ¹³C NMR : Identify sulfonyl (δ ~110–120 ppm) and ether-linked carbons (δ ~70–80 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of styrylsulfonyl-substituted quinoline derivatives?
Methodological Answer: Regioselectivity in sulfonylation or ether formation can be controlled via:
- Protecting groups : Temporarily block reactive sites (e.g., quinoline nitrogen) to direct sulfonylation to the pyrrolidine .
- Catalytic systems : Use transition-metal catalysts (e.g., Pd) to favor specific substitution patterns .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired positions .
Q. How to resolve contradictions in spectroscopic data when confirming the sulfonyl group’s position?
Methodological Answer: In cases of ambiguous NMR assignments:
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between sulfonyl and ether-linked substituents .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for ethyl 2-(2,6-difluorobenzyloxy)quinoline derivatives .
- Isotopic labeling : Introduce deuterium at suspected sites to simplify spectral interpretation .
Q. What strategies are used to study its mechanism as a kinase inhibitor?
Methodological Answer:
- Enzyme assays : Measure IC₅₀ values against target kinases (e.g., TRKA) using fluorescence-based ATP competition assays .
- Molecular docking : Simulate binding interactions between the quinoline-pyrrolidine scaffold and kinase active sites (e.g., sulfonyl group’s role in hydrogen bonding) .
- SAR studies : Compare activity of analogs with modified substituents (e.g., fluorinated quinolines enhance binding affinity) .
Q. How to optimize catalytic systems for hydrogenation steps in derivatives of this compound?
Methodological Answer:
- Catalyst selection : Pd/C or Ru-based catalysts for selective hydrogenation of styryl groups without reducing the quinoline ring .
- Solvent effects : Use methanol or ethanol to stabilize intermediates and prevent over-reduction .
- Pressure/temperature control : Mild conditions (1–2 atm H₂, 25–50°C) to maintain stereochemical integrity .
Contradiction Analysis & Methodological Challenges
Q. How do substituents on the quinoline ring affect bioactivity in related compounds?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Fluorine or sulfonyl groups at the 6-position enhance metabolic stability but may reduce solubility .
- Methoxy groups : At the 7-position improve membrane permeability, as seen in analogs like 6,7-dimethoxyquinoline derivatives .
- Contradictory data : For example, some studies show increased cytotoxicity with EWGs, while others report reduced efficacy due to poor absorption. Resolve via logP measurements and cell permeability assays .
Q. How to handle inconsistent biological assay results across cell lines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
